5-Aminothiazole-2-carbonitrile

Medicinal Chemistry Organic Synthesis Quality Control

For researchers synthesizing Dasatinib analogs or novel kinase inhibitors, only the 5-amino-2-nitrile orientation of 5-Aminothiazole-2-carbonitrile (CAS 860182-74-7) directs the correct regiochemistry for target pharmacophores. Isomers like 2-aminothiazole-5-carbonitrile (CAS 51640-52-9) differ in melting point by over 80 °C and yield divergent, often inactive products. Ensure synthetic accuracy and avoid costly route failures by securing this specific regioisomer.

Molecular Formula C4H3N3S
Molecular Weight 125.15 g/mol
CAS No. 860182-74-7
Cat. No. B6593917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothiazole-2-carbonitrile
CAS860182-74-7
Molecular FormulaC4H3N3S
Molecular Weight125.15 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)C#N)N
InChIInChI=1S/C4H3N3S/c5-1-4-7-2-3(6)8-4/h2H,6H2
InChIKeyOTMBYLBHYHUFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminothiazole-2-carbonitrile (CAS 860182-74-7): A Strategic Heterocyclic Building Block for Kinase-Targeted Synthesis and Regioisomeric Differentiation


5-Aminothiazole-2-carbonitrile (CAS 860182-74-7) is a regioisomeric aminothiazole-carbonitrile derivative defined by the specific placement of an amino (-NH2) group at the 5-position and a nitrile (-CN) group at the 2-position of the thiazole ring [1]. This precise substitution pattern fundamentally distinguishes it from common alternatives like 2-aminothiazole-5-carbonitrile (CAS 51640-52-9), conferring unique chemical and physical properties. The compound serves as a key synthetic intermediate, particularly in the development of tyrosine kinase inhibitor scaffolds, where its orientation of reactive sites enables distinct synthetic pathways and product profiles .

Why 5-Aminothiazole-2-carbonitrile (CAS 860182-74-7) Cannot Be Substituted with Generic Aminothiazoles: A Case for Regioisomeric Precision


Generic substitution with other aminothiazole isomers is not viable due to profound regioisomer-dependent differences in physical properties, reactivity, and synthetic utility. Simple substitution of 5-aminothiazole-2-carbonitrile with 2-aminothiazole-5-carbonitrile, for instance, is precluded by a significant melting point discrepancy of over 80°C , which directly impacts formulation and handling. More critically, the unique juxtaposition of the 5-amino and 2-nitrile groups dictates the regiochemistry of downstream chemical reactions, such as nucleophilic aromatic substitution and cycloadditions, which are fundamental to constructing specific bioactive scaffolds . Using an alternative isomer would therefore lead to a different, and likely inactive or unintended, final product, rendering it an unacceptable risk in target-oriented synthesis.

Quantitative Differentiation of 5-Aminothiazole-2-carbonitrile (CAS 860182-74-7) from Key Comparators


Regioisomeric Identity and Physical Property Profile: A Critical Procurement Differentiator

5-Aminothiazole-2-carbonitrile exhibits a melting point of 103 °C, which is significantly lower than the ~185 °C melting point of its closest regioisomer, 2-aminothiazole-5-carbonitrile . This 82 °C difference in a fundamental physical constant is not trivial; it serves as a definitive marker for identity and purity and impacts the compound's handling and formulation in a laboratory setting. This characteristic allows for straightforward differentiation and quality control, preventing costly mix-ups with the more common 2-aminothiazole-5-carbonitrile isomer .

Medicinal Chemistry Organic Synthesis Quality Control

Strategic Role as a Synthon for Tyrosine Kinase Inhibitor Scaffolds

5-Aminothiazole-2-carbonitrile is specifically recognized as a key heterocyclic building block (synthon) for the synthesis of bioactive small molecules, notably analogs of the multi-targeted tyrosine kinase inhibitor Dasatinib . While direct IC50 data for the compound itself is scarce, its value lies in its role as a privileged intermediate. The specific orientation of its amino and nitrile groups allows for regioselective functionalization in multi-step syntheses leading to kinase inhibitor cores, a utility that is not directly interchangeable with other aminothiazole regioisomers [1].

Drug Discovery Kinase Inhibition Organic Synthesis

Computational Physicochemical Profile Suggests Favorable Drug-Like Properties for Downstream Modifications

Computational predictions indicate that 5-aminothiazole-2-carbonitrile possesses physicochemical properties within desirable ranges for drug development. For instance, its predicted LogD at pH 7.4 is 0.48, suggesting balanced lipophilicity [1]. This value is identical to that of its regioisomer, 2-aminothiazole-5-carbonitrile (LogD = 0.48) , indicating that the regioisomeric shift does not compromise fundamental drug-likeness parameters. Furthermore, with a molecular weight of 125.15 g/mol and zero rotatable bonds, it adheres well to Lipinski's Rule of Five, making it an attractive starting point for building larger, orally bioavailable molecules [1].

ADME Prediction Medicinal Chemistry Computational Chemistry

Optimal Procurement Scenarios for 5-Aminothiazole-2-carbonitrile (CAS 860182-74-7)


Scaffold-Oriented Synthesis of Kinase Inhibitor Libraries

Given its established role as a synthon for tyrosine kinase inhibitor scaffolds, this compound is the ideal starting material for research groups synthesizing libraries of Dasatinib analogs or exploring novel 5-aminothiazole-based kinase inhibitors . Its specific regioisomeric identity ensures the correct geometry for building the desired pharmacophore, a precision not offered by the more common 2-aminothiazole-5-carbonitrile [1].

Regioisomeric Probes in Structure-Activity Relationship (SAR) Studies

This compound's unique melting point (103 °C) and chemical profile make it a valuable tool for SAR studies focused on the role of regioisomerism in biological activity . It can be used as a specific building block to compare against its isomers (e.g., 5-aminothiazole-4-carbonitrile) in a series, allowing researchers to deconvolute the contribution of nitrile and amino group positioning to target engagement and potency .

Synthesis of High-Performance Dyes and Advanced Materials

Beyond medicinal chemistry, 5-aminothiazole-2-carbonitrile serves as a critical heterocyclic building block for high-performance disperse dyes . Its specific substitution pattern influences the dye's color, lightfastness, and dyeing properties, making it a selectable intermediate for material scientists aiming to tune these characteristics.

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